2-Chloro-1-(3-methylthiophen-2-yl)ethanone
Overview
Description
2-Chloro-1-(3-methylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.64. It is related to 2-Acetyl-3-methylthiophene, which has a phenolic, wintergreen, almond, floral, cananga odor type .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 35-36°C . It is related to 2-Acetyl-3-methylthiophene, which has a boiling point of 98-99°C at 14mm Hg, a density of 1.124 g/mL at 25°C, and a refractive index of 1.562 .Scientific Research Applications
Spectroscopic and Theoretical Analysis
The vibrational and electronic properties of 1-(3-methylthiophen-2-yl)ethanone, closely related to 2-Chloro-1-(3-methylthiophen-2-yl)ethanone, have been studied using density functional theory (DFT). These studies provide insights into the molecule's stability, charge delocalization, and reactive sites, which are crucial for understanding its chemical behavior and potential applications in materials science. The compound's hyperpolarizability suggests potential uses in nonlinear optical materials (ChNageswara Rao et al., 2018).
Synthetic Applications
Research on the synthesis and transformation of compounds structurally similar to this compound highlights the molecule's versatility as an intermediate in pharmaceutical and agricultural chemical production. For example, its derivatives have been synthesized for potential use in developing new fungicides, showcasing the compound's applicability in agrochemical research (Yuanyuan Liu et al., 2012).
Chiral Intermediate Synthesis
The compound has been utilized in the synthesis of chiral intermediates for pharmaceuticals, such as in the biocatalytic production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical intermediate for the drug Ticagrelor. This application demonstrates the compound's role in creating high-value chiral molecules for drug development, emphasizing the importance of green and sustainable chemical processes in the pharmaceutical industry (Xiang Guo et al., 2017).
Enantioselective Biotransformation
The use of microorganisms for the enantioselective synthesis of chiral alcohols from ketone precursors, akin to this compound, highlights biotransformation's potential. Such processes are critical for producing enantiomerically pure compounds, essential for developing new drugs with specific biological activities (Yan-Li Miao et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(3-methylthiophen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPFKMDXYBZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-52-2 | |
Record name | 2-chloro-1-(3-methyl-2-thienyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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